molecular formula C19H17Cl2N3O4S2 B10876408 2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B10876408
M. Wt: 486.4 g/mol
InChI Key: PVUHSWDFQGGSRC-UHFFFAOYSA-N
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Description

2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of dichlorophenoxy, thiadiazole, and dimethoxyphenyl groups.

Preparation Methods

The synthesis of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE involves multiple steps. One common method starts with the preparation of 2-(2,4-dichlorophenoxy) acetyl chloride by heating 2,4-dichlorophenoxy acetic acid with phosphorous pentachloride . This intermediate is then reacted with 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole to form the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction under specific conditions.

    Amide Formation: Reaction with acyl chlorides to form amides.

Common reagents used in these reactions include phosphorous pentachloride, acyl chlorides, and various nucleophiles. Major products formed depend on the specific reaction conditions but often include substituted thiadiazoles and amides .

Scientific Research Applications

2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a c-Met kinase inhibitor, it binds to the kinase domain, preventing autophosphorylation and subsequent activation of signaling pathways involved in cell proliferation and migration . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar compounds include other dichlorophenoxy derivatives and thiadiazole-containing molecules. For example:

The uniqueness of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H17Cl2N3O4S2

Molecular Weight

486.4 g/mol

IUPAC Name

2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C19H17Cl2N3O4S2/c1-26-12-4-6-16(27-2)14(8-12)22-17(25)10-29-19-24-23-18(30-19)9-28-15-5-3-11(20)7-13(15)21/h3-8H,9-10H2,1-2H3,(H,22,25)

InChI Key

PVUHSWDFQGGSRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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